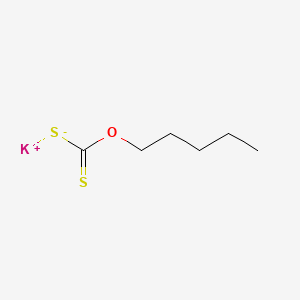

Potassium amylxanthate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

2720-73-2 |

|---|---|

分子式 |

C6H12KOS2 |

分子量 |

203.4 g/mol |

IUPAC 名称 |

potassium;pentoxymethanedithioate |

InChI |

InChI=1S/C6H12OS2.K/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9); |

InChI 键 |

RKVMAMRYKCITAI-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=S)[S-].[K+] |

规范 SMILES |

CCCCCOC(=S)S.[K] |

其他CAS编号 |

2720-73-2 |

物理描述 |

PelletsLargeCrystals |

Pictograms |

Flammable; Corrosive; Irritant; Environmental Hazard |

相关CAS编号 |

123-97-7 (Parent) |

产品来源 |

United States |

Potassium Amylxanthate: Synthesis and Industrial Production

Synthesis Methodologies

The industrial production of potassium amylxanthate is predominantly achieved through the reaction of an alcohol with carbon disulfide in the presence of an alkali. The most common methods employed for this synthesis are the reaction of n-amyl alcohol with carbon disulfide and potassium hydroxide (B78521), the discontinuous method, the kneading method, and the solvent method.

Reaction of n-amyl Alcohol with Carbon Disulfide and Potassium Hydroxide

The fundamental chemical reaction for the synthesis of this compound involves the treatment of n-amyl alcohol with carbon disulfide and potassium hydroxide. mdpi.comwikipedia.orgmekongchem.com This reaction is a cornerstone of xanthate production and can be represented by the following equation:

CH₃(CH₂)₄OH + CS₂ + KOH → CH₃(CH₂)₄OCS₂K + H₂O mekongchem.com

In this process, the potassium hydroxide activates the amyl alcohol, which then reacts with carbon disulfide to form the this compound salt and water as a byproduct. mdpi.comwikipedia.orgmekongchem.com The resulting product is a pale yellow powder or pellet with a characteristic pungent odor, and it is soluble in water. wikipedia.orgmekongchem.com

Discontinuous Method for Xanthate Synthesis

The discontinuous, or intermittent, method for xanthate synthesis involves the slow addition of carbon disulfide to a basic solution of alcohol. scirp.org In a typical procedure for a similar xanthate, a mole of carbon disulfide is gradually introduced into a solution containing a mole of ethyl alcohol, a mole of water, and a mole of potassium hydroxide. scirp.org As the carbon disulfide is added, crystals of the xanthate product precipitate from the solution. scirp.org This method is noted for its ability to produce high-quality xanthates, with reported activity levels exceeding 90%. scirp.org

Kneading Method

The kneading method is a widely used industrial process for synthesizing xanthates. google.com This technique involves directly adding alcohol and carbon disulfide to a kneader, followed by the gradual addition of powdered potassium hydroxide. google.comgoogle.com The reaction is typically carried out at a temperature range of 25°C to 35°C. google.com

A significant advantage of the kneading method is its simplicity and lower cost, as it does not require the use of solvents. google.com However, a key challenge lies in the need to pulverize the alkali, which can be hygroscopic and corrosive. google.com Furthermore, achieving uniform mixing and heat transfer within the kneader can be difficult, potentially leading to localized high temperatures and a less pure product with a strong odor. google.com In some instances, unreacted alkali can become trapped within the product, which can accelerate the decomposition of the xanthate. google.com

For the synthesis of sodium isobutyl xanthate, a similar compound, the kneading method has been reported to yield a product with a purity of 84.12% and a free base content of 0.46% after four hours of reaction at 20-35°C.

Solvent Method

The solvent method offers an alternative to the kneading process and is recognized for producing higher purity and yield of xanthates. google.com In this method, the reaction between the alcohol, carbon disulfide, and alkali is carried out in an organic solvent medium. google.com The use of a solvent facilitates better heat and mass transfer, leading to a more uniform reaction and a higher conversion rate of the alcohol. google.com

A variety of solvents can be used, including carbon disulfide itself, benzene, toluene, and others. google.com After the reaction is complete, the solvent is typically removed by distillation to obtain the final xanthate product. google.com A patented method for producing high-grade this compound utilizes a solvent-based approach where flaky potassium hydroxide is first wet-crushed in n-amyl alcohol, followed by the slow addition of carbon disulfide. google.com This process is reported to achieve a product grade of up to 97.98%. google.com

The table below presents a comparison of the kneading and solvent methods based on available data for similar xanthates.

| Synthesis Method | Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Purity (%) | Yield (%) | Reference |

| Kneading Method | Isobutanol, Carbon Disulfide, Powdered Sodium Hydroxide | None | 20-35 | 4 | 84.12 | 92.79 | |

| Solvent Method | n-Amyl Alcohol, Flaky Potassium Hydroxide, Carbon Disulfide | n-Amyl Alcohol | 30-35 | Not Specified | 97.98 | >95 | google.com |

| Solvent Method | Ethanol, Sodium Hydroxide, Carbon Disulfide | Tetrahydrofuran | 10-22 | 2.5 | 98.2 | 97.2 | google.com |

Optimization of Synthesis Parameters

To maximize the efficiency of this compound production, it is crucial to optimize various reaction parameters. The reaction time, in particular, has a significant influence on the final product yield.

Influence of Reaction Time on Product Yield

Research on the synthesis of sodium and potassium alkyl xanthates has shown that the reaction time is a critical parameter for achieving optimal yield. mdpi.com For the synthesis of this compound (K-AmX), an optimal reaction time of 5.0 hours has been identified. mdpi.com

The study highlights that extending the reaction time beyond this optimal point does not lead to a significant increase in yield and may even promote the formation of by-products. mdpi.com Conversely, a shorter reaction time may result in an incomplete reaction and consequently, a lower yield.

The table below summarizes the optimal reaction times and corresponding yields for various sodium and potassium alkyl xanthates, illustrating the importance of this parameter.

| Product | Optimal Reaction Time (hours) | Yield (%) | Reference |

| Sodium Ethyl Xanthate (Na-EtX) | 4.5 | 87.71 | mdpi.com |

| Potassium Isobutyl Xanthate (K-iBuX) | 5.0 | >90 | mdpi.com |

| This compound (K-AmX) | 5.0 | >90 | mdpi.com |

This data underscores the necessity of precise control over the reaction duration to ensure an efficient and high-yielding synthesis of this compound.

Influence of Temperature on Product Yield and Characteristics

Temperature is a critical factor in the synthesis of this compound, as it directly impacts both the reaction rate and the stability of the xanthate product. The synthesis is an exothermic reaction, and excessive heat can lead to the decomposition of the xanthate. google.com Therefore, cooling is often necessary to maintain the reaction at a low temperature. google.com

A two-step temperature profile is often optimal. For the initial formation of the alcoholate from alcohol and potassium hydroxide, a temperature of around 65°C may be employed. bg.ac.rs However, the subsequent xanthation step, where carbon disulfide is introduced, requires lower temperatures, typically in the range of 30-40°C. bg.ac.rsgoogle.com Maintaining the temperature within this range is crucial; lower temperatures can favor the formation of by-products like trithiocarbonates, leading to a less pure product and decreased yield. bg.ac.rs Conversely, temperatures exceeding this range can cause the decomposition of the this compound, which is known to decompose at elevated temperatures. shanghaichemex.comreviewboard.ca One study noted that heating solid xanthate can lead to the formation of carbon disulfide. reviewboard.ca Another source indicates a decomposition temperature of over 267.8°C, at which point it emits toxic gases like carbon monoxide, carbon dioxide, and carbon disulfide. shanghaichemex.com A production method for high-grade potassium xanthate specifies controlling the temperature between 30-35°C during the addition of carbon disulfide and the subsequent reaction period. google.com

Optimization of Molar Ratios of Reactants

The stoichiometry of the reactants—amyl alcohol, potassium hydroxide (or another alkali), and carbon disulfide—is a key determinant of the final product yield. Research on analogous xanthates, such as sodium ethyl xanthate (Na-EtX), provides insight into the optimization of these ratios. Studies have shown that using a slight excess of the alcohol and the alkali hydroxide relative to carbon disulfide can improve the conversion rate. bg.ac.rs For instance, a molar ratio of alcohol/alkali/CS2 of 1.1/1.1/1.0 has been demonstrated to achieve high yields. bg.ac.rs Increasing the concentration of reactants beyond this optimal point does not necessarily improve the yield and can lead to the formation of by-products and unreacted carbon disulfide residue. bg.ac.rs For the synthesis of specific advanced xanthates, a molar ratio range of (ROH):(NaOH/KOH):(CS2) from 0.5–1.0:0.5–1.0:0.5–1.0 has been patented. google.com Another production method for high-grade potassium xanthate specifies a mass ratio of flaky alkali to alcohol to carbon disulfide of 1:(4-9):1.05 to ensure uniform heat dispersion and stable viscosity. google.com

The table below, adapted from research on sodium ethyl xanthate, illustrates the impact of varying molar ratios on product yield.

| Molar Ratio (EtOH/NaOH/CS2) | Yield (%) |

| 1.0/1.0/1.0 | 75.02 |

| 1.1/1.1/1.0 | 87.70 |

| 1.2/1.2/1.0 | 85.21 |

This table demonstrates the effect of reactant molar ratios on the yield of sodium ethyl xanthate, providing a model for optimizing this compound synthesis. Data adapted from a 2020 study. bg.ac.rs

Role of Solvent (e.g., Xylene) in Synthesis

In some synthesis methods, an organic solvent like xylene is used as a reaction medium. bg.ac.rs The solvent serves multiple purposes. It helps to control the reaction temperature and facilitates the mixing of reactants. The amount of solvent used determines the concentration of the product suspension in the reaction mixture. bg.ac.rs For instance, studies on sodium ethyl xanthate synthesis found that an optimal suspension concentration of 20% in xylene resulted in a high yield of 87.70%. bg.ac.rs After the reaction, the product, which is an aqueous solution, can be separated from the organic solvent layer. The xylene can then be recovered and reused in subsequent synthesis batches, contributing to a more economical and environmentally conscious process. bg.ac.rs

Control of Heat Dispersion and Viscosity in Reaction Systems

The synthesis of xanthates is an exothermic process, meaning it releases heat. google.com Effective management of this heat is essential to prevent localized overheating, which can lead to product decomposition and the formation of unwanted by-products. google.comreviewboard.ca As the reaction proceeds, the mixture can become quite viscous, which can impede efficient mixing and heat transfer. bg.ac.rsnii.ac.jp

To address these challenges, industrial production often employs robust mixing systems to ensure homogeneity and uniform temperature distribution throughout the reaction vessel. bg.ac.rs One patented method for producing high-grade potassium xanthate highlights that an optimized ratio of raw materials ensures the entire reaction system has uniform heat dispersion, stable temperature, and moderate viscosity. google.com This control is beneficial for subsequent processing steps and prevents operational issues with equipment. google.com The physical transformation during such processes can go from a liquid to a highly viscous glassy state. nii.ac.jp

Purification Techniques for Synthesized this compound

After the initial synthesis, the resulting this compound product may contain impurities such as unreacted raw materials, by-products like trithiocarbonates, and residual solvent. bg.ac.rs Purification is therefore a necessary step to achieve the desired product grade.

A common purification method involves separating the aqueous product solution from the organic solvent (if used). bg.ac.rs This is typically achieved using a separation funnel, where the denser aqueous layer containing the xanthate is drained from the lower portion. bg.ac.rs

Further purification can involve precipitation. One method describes adding a solution like barium chloride to the aqueous xanthate solution, causing a precipitate to form. bg.ac.rs The mixture is then filtered. Subsequent treatment of the filtrate with an acid, such as hydrochloric acid, can be part of the purification or analysis process. bg.ac.rs In some industrial processes, after the reaction is complete, the solvent is evaporated to obtain the final potassium xanthate product. google.com This can be done through techniques like reduced pressure distillation to remove any remaining volatile components. google.com

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways

The interaction of potassium amylxanthate with mineral surfaces involves several key chemical transformations. These pathways are crucial for understanding the mechanism of mineral flotation and for optimizing the separation process. The primary reactions include the formation of metal xanthates, oxidation to dixanthogen (B1670794), and the formation of organometallic complexes.

The reaction between this compound and cupric sulphate in an aqueous solution leads to the formation of copper xanthate. This reaction is a fundamental step in the flotation of copper minerals. When this compound is dissolved in water, it dissociates into potassium ions (K⁺) and amylxanthate ions (AX⁻). scispace.com The amylxanthate anions then react with cupric ions (Cu²⁺) from the cupric sulphate. This interaction can lead to the formation of cuprous amyl xanthate. jst.go.jp The process involves the reduction of cupric ions to cuprous ions, with the subsequent formation of the cuprous xanthate complex.

Research has shown that this compound reacts with copper ions to form cuprous amyl xanthate and dixanthogen, which in turn improves the surface hydrophobicity of copper sulfide (B99878) minerals. jst.go.jp The stability of the resulting metal-xanthate complex is influenced by factors such as the pH of the solution.

Table 1: Reactants and Products in the Formation of Copper Xanthate

| Reactants | Products |

| This compound (KAX) | Cuprous Amyl Xanthate |

| Cupric Sulphate (CuSO₄) | Dixanthogen |

This table illustrates the primary reactants involved and the resulting products from their interaction in an aqueous environment.

A critical reaction in the flotation process is the oxidation of xanthate ions to dixanthogen, a neutral, oily, and highly hydrophobic molecule. mdpi.com This oxidation process is particularly significant on the surfaces of sulfide minerals such as pyrite (B73398) and chalcopyrite. nih.gov The formation of dixanthogen is believed to be a key mechanism for rendering these mineral surfaces hydrophobic. mdpi.com

The oxidation of xanthate to dixanthogen can be represented by the following general equation:

2 ROCS₂⁻ → (ROCS₂)₂ + 2e⁻

Studies have shown that on the surface of oxidized pyrite, the adsorption of xanthate occurs through the oxidation of xanthate ions to dixanthogen. nih.gov This oxidation is coupled with the reduction of Fe(III) species present on the mineral surface. nih.gov The presence of dixanthogen on mineral surfaces has been confirmed by various analytical techniques, including infrared spectroscopy. For instance, infrared spectra of pyrite conditioned with this compound show absorption bands characteristic of diamyl dixanthogen.

This compound is known to form organometallic hydrophobic complexes on mineral surfaces, which are crucial for the selective flotation of minerals. riverlandtrading.com These complexes enhance the hydrophobicity of the mineral, facilitating its attachment to air bubbles. The reaction of this compound with copper minerals leads to the formation of cuprous amyl xanthate (CuX) and dixanthogen (X₂), both of which contribute to the hydrophobicity of the mineral surface. jst.go.jp

The formation of these hydrophobic species is a key factor in the successful separation of copper sulfide and arsenic-bearing copper minerals. jst.go.jp The stability of these complexes is influenced by various factors, including the pH of the flotation pulp.

Temperature can play a significant role in the chemical transformations of xanthates on mineral surfaces. Research has indicated that at elevated temperatures, copper xanthate can be converted to dixanthogen. mdpi.com One study observed that while copper xanthate was present at lower temperatures, dixanthogen appeared at higher temperatures, suggesting a temperature-induced conversion. mdpi.com

This conversion has a notable impact on the hydrophobicity of the mineral surface. The morphological changes of dixanthogen patches on the mineral surface at elevated temperatures can have a more significant effect on the collector's performance than the amount of adsorbed species. mdpi.com The increased formation of diamyl dixanthogen and copper xanthate on sulfide surfaces at higher temperatures has been observed to correspond with an increase in copper recovery. mdpi.com

Table 2: Effect of Temperature on Xanthate Adsorption Products on Chalcopyrite

| Temperature | Predominant Adsorption Product |

| Low Temperature | Copper Xanthate |

| Elevated Temperature | Dixanthogen |

This table summarizes the findings on the influence of temperature on the chemical species formed on the surface of chalcopyrite when using this compound as a collector.

This compound can interact with metal ions in solution through ion exchange mechanisms. scispace.com In this process, the potassium ion in the this compound molecule is substituted by a heavy metal ion, leading to the precipitation of a metal xanthate. scispace.com This mechanism is particularly relevant in the context of treating industrial wastewater containing heavy metals.

The ion exchange can also occur on the surface of minerals. For example, in the case of galena (lead sulfide), it has been proposed that an ionic exchange occurs between the species on the oxidized mineral surface and the xanthate ions, resulting in the formation of lead dixanthate. scielo.br Another instance of ion exchange involves the displacement of hydroxide (B78521) ions by xanthate ions on the mineral surface. tojsat.net

The reaction of this compound with various metal ions in an aqueous solution can lead to the formation of colored metal-xanthate precipitates. scispace.com This precipitation is a result of the low solubility of many metal xanthates in water. The stability of these metal-xanthate precipitates generally increases with a longer and more branched hydrocarbon chain of the xanthate. scispace.com

The formation of these precipitates is a key principle in the removal of heavy metal ions from solutions. For instance, this compound can be used to remove iron and copper ions from a sulphate leach liquor through precipitation. bme.huresearchgate.net The efficiency of this removal is dependent on several factors, including the amount of this compound used, the pH of the solution, and the temperature. bme.huresearchgate.net

Electrochemical Mechanisms in Aqueous Systems

The interaction between this compound and sulfide minerals in a flotation pulp is governed by electrochemical processes. researchgate.net The mechanism is often described by a mixed potential model, which involves simultaneous anodic and cathodic reactions occurring on the mineral's surface. researchgate.netresearchgate.net This model is essential for understanding how the collector induces hydrophobicity on the mineral, a critical step for flotation. The redox potential between the mineral and the solution is a primary factor controlling the formation of hydrophobic and hydrophilic species on the mineral surface. researchgate.netscielo.br

The fundamental role of this compound as a collector is to render the target mineral surface hydrophobic. This is achieved through an anodic process where the xanthate ion (X⁻) is oxidized at the mineral surface. researchgate.net This electron transfer from the collector to the mineral facilitates the formation of hydrophobic species. researchgate.net

Several products can result from this anodic reaction, including the chemisorbed xanthate ion, dixanthogen (a neutral molecule formed by the dimerization of xanthate), and metal xanthate precipitates. researchgate.netscielo.br For instance, in the case of galena (PbS), the primary hydrophobic entity responsible for flotation is often identified as lead dixanthate (PbX₂). researchgate.net The formation of these species can be represented by the following half-reactions:

Formation of Dixanthogen: 2X⁻ → X₂ + 2e⁻ researchgate.net

Formation of Metal Xanthate on Galena: PbS + 2X⁻ → PbX₂ + S + 2e⁻ researchgate.net

The specific product formed depends on the conditions of the flotation pulp, such as the pulp potential and pH.

For the anodic oxidation of xanthate to proceed, a corresponding cathodic reaction must occur simultaneously on the mineral surface. In typical froth flotation systems, the most significant cathodic reaction is the reduction of dissolved oxygen. researchgate.netresearchgate.netscielo.br The flotation process for sulfide minerals is therefore critically dependent on the presence of oxygen. researchgate.net

The electrochemical environment of the flotation pulp is sensitive to the presence of various electrolytes, which can significantly alter the electrode potential of minerals. kyoto-u.ac.jp Certain electrolytes, such as sodium cyanide (NaCN), potassium cyanide (KCN), and sodium sulfide (Na₂S), cause a considerable decrease in the electrode potential of sulfide minerals as their concentration increases. kyoto-u.ac.jp Sodium hydroxide (NaOH) also moderately decreases the potential. kyoto-u.ac.jp

In contrast, electrolytes like sodium chloride (NaCl) and potassium chloride (KCl) have minimal effect on the electrode potential, even with increasing concentration. kyoto-u.ac.jp For this reason, they are often used as "indifferent" electrolytes in electrochemical studies to maintain constant ionic strength without interfering with the primary reactions. researchgate.netscielo.br The ability of electrolytes like Na₂S to strongly influence the pulp's mixed potential means they can act as modifying agents, either as activators or depressants, depending on their concentration and the specific mineral system. researchgate.netscielo.brlatrobe.edu.au

The pulp potential, or Eh, is a critical parameter that directly impacts the flotability of sulfide minerals by controlling the redox conditions of the system. researchgate.netscielo.br The flotability of a mineral is often optimal within a specific range of pulp potentials, while extremely anodic or cathodic potentials can be detrimental. scielo.brlatrobe.edu.au

For example, in the flotation of galena with this compound, severe oxidation of the mineral surface leads to a sharp increase in the Eh, which can reduce flotability to nearly zero. researchgate.netscielo.br Conversely, extremely low (cathodic) potentials also result in poor flotation. scielo.brlatrobe.edu.au However, a moderate degree of surface oxidation can be beneficial for the adsorption of the collector and can improve flotation performance. researchgate.netscielo.br

The optimal potential range is specific to the mineral and the flotation conditions. Research has established specific flotable potential ranges for various minerals when using this compound.

| Mineral | Conditions | Floatable Potential Range (mV vs. SHE) | Reference |

|---|---|---|---|

| Chalcopyrite (CuFeS₂) | pH 10, 7 x 10⁻⁴ M PAX | +41 to +446 | mdpi.com |

| Chalcopyrite (CuFeS₂) | pH 7, 7 x 10⁻⁴ M PAX | -9 to +541 | mdpi.com |

| Galena (PbS) | pH 9.5, 10⁻⁴ M PAX | Effective flotation at -150 mV | mdpi.com |

| Pyrite (FeS₂) | pH 8 | -170 to +380 | mdpi.com |

This data highlights how pulp potential can be used as a control parameter to achieve selective flotation, for instance, separating chalcopyrite from galena by maintaining the potential at a level where one floats effectively while the other is depressed. mdpi.com

Thermal Decomposition Pathways of Metal Xanthates

Metal xanthates are frequently used as single-source precursors for the synthesis of metal sulfide nanoparticles and thin films due to their relatively low thermolysis temperatures and the formation of volatile byproducts. rsc.org The mechanism of their thermal decomposition is complex and can vary based on the metal center, the alkyl group of the xanthate ligand, and the reaction environment. rsc.orgijastnet.com

Historically, the decomposition was often presumed to follow a Chugaev-like elimination reaction, which proceeds through a six-membered cyclic transition state to yield an alkene, carbonyl sulfide (COS), and xanthic acid. rsc.org However, more recent and detailed mechanistic investigations suggest a more refined, two-step pathway for many metal xanthates. rsc.org

Step 1: Formation of Metal Sulfide and Xanthate Ester: The initial step involves the formation of the metal sulfide and an O,S-dialkyl xanthate ester. rsc.org

Step 2: Decomposition of the Ester: The intermediate xanthate ester subsequently decomposes, often following the Chugaev pathway, to produce a range of byproducts including carbon disulfide (CS₂), carbonyl sulfide (COS), alkenes, aldehydes, and alcohols. rsc.org

Alternative pathways have also been observed. In an ammonia solution, the thermal decomposition of zinc and cadmium xanthates was found to proceed via a nucleophilic elimination reaction, producing alkanols, monothiocarbonate, and dixanthogen, with no olefin detected, which contradicts the Chugaev mechanism in that specific system. scitepress.org

The final products of decomposition are also heavily influenced by the atmosphere. In an air or oxygen-rich atmosphere, the final residue is typically the corresponding metal oxide, whereas in an inert nitrogen atmosphere, the final product is the metal sulfide. ijastnet.com

| Proposed Pathway | Key Intermediates/Conditions | Major Decomposition Products | Reference |

|---|---|---|---|

| Refined Two-Step Mechanism | O,S-dialkyl xanthate ester | Metal Sulfide, CS₂, COS, Alkene, Aldehyde, Alcohol | rsc.org |

| Chugaev-like Elimination | 6-membered cyclic transition state | Alkene, Carbonyl Sulfide (COS), Xanthic Acid | rsc.org |

| Nucleophilic Elimination | In ammonia solution | Metal Sulfide, Alkanols, Monothiocarbonate, Dixanthogen | scitepress.org |

| Decomposition in Air | Oxidizing atmosphere | Metal Oxide | ijastnet.com |

| Decomposition in Nitrogen | Inert atmosphere | Metal Sulfide | ijastnet.com |

Surface Chemistry and Interfacial Phenomena

Adsorption Characteristics on Mineral Surfaces

The adsorption of potassium amylxanthate onto a mineral is not a simple, uniform process. It is influenced by a multitude of factors, including the nature of the adsorbent and the collector, as well as the chemical and physical conditions of the surrounding environment.

The adsorption of this compound on mineral surfaces can manifest in various patterns, from initial monolayer coverage to more complex multi-layered structures. On the surface of sulfidized malachite, distinct zones of mineral-reagent interaction can be identified as the collector concentration increases. researchgate.net These zones correspond to the formation of a monolayer, followed by a bi-layer, and ultimately leading to tridimensional condensation. researchgate.net In each of these domains, different adsorption patterns are proposed, resulting in the formation of surface compounds with varying degrees of hydrophobicity. researchgate.net

Similarly, studies on bornite (B72238) have shown a two-stage adsorption process. Initially, a relatively rapid formation of a well-oriented monolayer of xanthate ions occurs. mdpi.com This is followed by a much slower growth of disordered cuprous xanthate molecules that build upon this initial layer. mdpi.com On hydrophilic surfaces like silica, non-ionic surfactants can form bilayers or arrange into a micellar network. researchgate.net

The concentration of this compound in the solution is a critical parameter that directly influences the extent of its adsorption onto mineral surfaces. Generally, an increase in collector concentration leads to greater surface coverage, which in turn enhances the hydrophobicity of the mineral.

Research on smithsonite (B87515) has demonstrated a clear trend of increasing this compound adsorption density as its initial concentration in the solution rises. scirp.orgtandfonline.com This relationship is detailed in the table below.

Table 1: Effect of this compound (KAX) Concentration on Adsorption Density on Smithsonite

| Initial KAX Concentration (mol/L) | Adsorption Density (mg/m²) |

|---|---|

| 4.94 x 10⁻⁴ | 0.35 |

| 2.96 x 10⁻³ | 9.26 |

Atomic force microscopy (AFM) studies on bornite have visually confirmed that the amount of adsorbed collector increases with higher concentrations in the solution. mdpi.com Likewise, on chalcopyrite, increasing the PAX concentration has been shown to increase the surface's contact angle, indicating greater hydrophobicity due to more extensive adsorption. mdpi.com However, for minerals like galena, while increasing PAX concentration from 10⁻⁵ to 10⁻² mol/L did alter the pulp's electrochemical potential, the flotation recovery remained near 100%, suggesting that sufficient adsorption for flotation was achieved even at lower concentrations. scielo.br

The duration of contact between the mineral surface and the collector solution plays a significant role in the kinetics of adsorption. The rate at which this compound adsorbs can vary depending on the mineral and the process conditions.

Studies using atomic force microscopy on bornite have shown that the extent of xanthate adsorption increases with longer contact times. mdpi.com Research on chalcopyrite flotation indicated that a contact time of 5 minutes was sufficient to produce a significant difference in contact angle, suggesting rapid initial adsorption. mdpi.com In investigations involving enargite and chalcopyrite, a standard adsorption time of 3 minutes was utilized to assess collector uptake. jst.go.jp The kinetics of the adsorption process are of practical importance, as shorter contact times are generally desirable in industrial applications. mdpi.com The rate of adsorption is dependent on the initial collector concentration and the number of available active sites on the mineral surfaces. researchgate.net

The pH of the aqueous solution is a master variable that profoundly affects the surface charge of minerals and the stability of xanthates, thereby influencing adsorption affinity. The optimal pH for adsorption varies significantly between different minerals.

For some sulfide (B99878) minerals, adsorption decreases as the pH becomes more alkaline. Studies on enargite and chalcopyrite showed that the amount of adsorbed this compound decreased as the pH was increased from 9 to 11. jst.go.jp A similar trend was observed for the adsorption of PAX onto non-magnetic pyrrhotite (B1172379), which decreased as the pH rose from 7 to 10. researchgate.net Research on galena also found that adsorption kinetics were favored by a decrease in pH from 9.5 to 5.5. researchgate.net

Conversely, for other minerals, a more alkaline environment is beneficial. For instance, the flotation of smithsonite using PAX achieves maximum recovery at a pH of 10.5, which suggests optimal adsorption affinity under these conditions. tandfonline.comresearchgate.net On bornite, xanthate was found to adsorb in a similar fashion when the solution pH was adjusted to 10. mdpi.com

Table 2: Influence of pH on this compound (PAX) Adsorption on Various Minerals

| Mineral | Effect of Increasing pH | Optimal/Tested pH Range | Source |

|---|---|---|---|

| Enargite & Chalcopyrite | Decreased Adsorption | pH 9-11 | jst.go.jp |

| Galena | Decreased Adsorption Rate | pH 5.5-9.5 | researchgate.net |

| Pyrrhotite (non-magnetic) | Decreased Adsorption | pH 7-10 | researchgate.net |

| Smithsonite | Increased Adsorption/Recovery | Optimal at pH 10.5 | tandfonline.comresearchgate.net |

The oxidation state of a mineral's surface is a critical factor that can either promote or hinder the adsorption of this compound. Surface oxidation can create new sites for collector attachment or form passivating layers that prevent it.

For certain minerals, controlled oxidation enhances collector uptake. An oxidation treatment using hydrogen peroxide was found to oxidize the surface of arsenic-bearing copper minerals, thereby enhancing the adsorption of KAX. jst.go.jpresearchgate.net Studies on galena have indicated that a moderate degree of surface oxidation can contribute to improved flotation with PAX. scielo.br This is because the formation of lead dixanthate, a product of xanthate interaction, specifically occurs on oxidized galena surfaces. scielo.br

Adsorption Mechanisms on Specific Minerals

The mechanism by which this compound adsorbs is highly specific to the mineral , involving different chemical reactions and forming distinct surface species.

Chalcopyrite (CuFeS₂): The primary adsorption product on chalcopyrite is often identified as oily dixanthogen (B1670794), which is the oxidized dimer of xanthate. mdpi.comonetunnel.org Another proposed mechanism involves the chemisorption of xanthate onto copper-rich sites (Cu₂S) that form as a result of surface oxidation. shahroodut.ac.ir

Galena (PbS): Adsorption on galena can proceed via two main pathways. One is a chemisorption mechanism where xanthate ions form a chemical bond with lead atoms on the mineral surface. tojsat.net The other is an electrochemical mechanism that involves the oxidation of xanthate to dixanthogen. tojsat.net The formation of lead xanthate species often occurs on surface sites that have undergone some degree of oxidation. scielo.br

Bornite (Cu₅FeS₄) and Chalcocite (Cu₂S): Unlike chalcopyrite, the adsorption of PAX on bornite and chalcocite occurs predominantly through the formation of an insoluble cuprous xanthate (CuX). mdpi.comonetunnel.org This process involves a strong, direct binding of the collector to the mineral surface, rather than the formation of oily dixanthogen. mdpi.comonetunnel.org

Enargite (Cu₃AsS₄): Research indicates that PAX adsorbs more rapidly on enargite compared to chalcocite or chalcopyrite. jst.go.jpresearchcommons.org The adsorbed species on the enargite surface include both copper amylxanthate and dixanthogen. researchcommons.org

Smithsonite (ZnCO₃): As an oxide mineral, smithsonite requires surface modification, known as activation, for xanthate to adsorb effectively. scirp.orgtandfonline.com This typically involves sulfidisation to create a sulfide-like surface, followed by activation with copper ions. The copper ions exchange with zinc on the surface, forming a copper sulfide layer that provides active sites for PAX adsorption. scirp.org

Malachite (Cu₂(CO₃)(OH)₂): For effective flotation, malachite is often pre-sulfidized. researchgate.net On these treated surfaces, PAX adsorbs to form organometallic hydrophobic complexes of the copper xanthate (CuX) or mixed copper xanthate-dixanthogen (CuX-X₂) type. researchgate.net The copper xanthate complex formed on an untreated malachite surface is noted to be more unstable. shahroodut.ac.ir

Pyrite (B73398) (FeS₂): While generally depressed in copper flotation, pyrite can be inadvertently activated by copper ions present in the pulp. researchgate.net These adsorbed copper ions act as sites for xanthate to adsorb, which can undesirably promote pyrite flotation. researchgate.net

Chalcocite and Enargite: Formation of Copper Amylxanthate and Dixanthogen

The interaction of this compound with copper-bearing minerals such as chalcocite (Cu₂S) and enargite (Cu₃AsS₄) is crucial for their separation from other minerals. Research indicates that PAX reacts with copper on the surface of these minerals to form cuprous amylxanthate and dixanthogen, which in turn increases the surface hydrophobicity of the minerals, enhancing their floatability. jst.go.jp

Studies have shown that enargite tends to adsorb PAX more rapidly than chalcocite. researchcommons.org Fourier transform infrared spectroscopy (FTIR) analysis has confirmed that PAX adsorbs onto the surfaces of both chalcocite and enargite in the form of copper amylxanthate. researchcommons.org Additionally, dixanthogen has been observed on the surface of enargite. researchcommons.org This differential adsorption and the formation of these hydrophobic species can be exploited for the selective flotation of these minerals. jst.go.jpresearchcommons.org For instance, under certain oxidative conditions, the floatability of chalcocite can be more suppressed than that of enargite after treatment with PAX, suggesting a potential method for their separation. researchcommons.org

Malachite: Organometallic Hydrophobic Complex Formation Post-Sulfidization

The flotation of oxide minerals like malachite (Cu₂(CO₃)(OH)₂) with this compound typically requires a pre-treatment step known as sulfidization. This process involves the use of a sulfidizing agent, such as sodium hydrosulfide (B80085) (NaSH), to create a sulfide layer on the mineral surface, which can then interact with the xanthate collector. researchgate.net

Following sulfidization, the adsorption of this compound on the malachite surface leads to the formation of organometallic hydrophobic complexes. researchgate.netonemine.org The nature and extent of these complexes depend on the collector concentration. Studies have identified the formation of CuX or CuX-X₂ type complexes, where 'X' represents the amylxanthate group. researchgate.netonemine.orguliege.be The formation of these complexes is essential for inducing hydrophobicity and enabling the flotation of malachite. researchgate.net Research has shown that without the sulfidization step, the copper xanthate complex formed on the malachite surface is less stable. researchgate.netonemine.org

Chalcopyrite: Dominance of Oily Dixanthogen Formation

On the surface of chalcopyrite (CuFeS₂), the primary hydrophobic species formed upon interaction with this compound is oily dixanthogen. mdpi.comresearchgate.net This has been confirmed through various analytical techniques, including Fourier transform infrared spectroscopy (FTIR) and atomic force microscopy (AFM). mdpi.comresearchgate.net While the formation of cuprous xanthate can also occur, dixanthogen is considered the dominant species responsible for rendering the chalcopyrite surface hydrophobic. mdpi.comnih.gov

The formation of dixanthogen is an electrochemical process involving the oxidation of xanthate ions at the mineral surface. nih.gov The presence of this oily, non-polar substance significantly increases the contact angle of the chalcopyrite surface, promoting its attachment to air bubbles during flotation. mdpi.com The morphology of the adsorbed dixanthogen, whether as patches or a more continuous film, can be influenced by factors such as temperature. mdpi.comresearchgate.net

Table 1: Adsorption Products of this compound on Chalcopyrite

| Adsorption Product | Chemical Formula | Physical State | Primary Role |

| Amyl Dixanthogen | (C₅H₁₁OCS₂)₂ | Oily Liquid | Induces Hydrophobicity |

| Cuprous Amylxanthate | Cu(C₅H₁₁OCS₂) | Solid | Contributes to Hydrophobicity |

Bornite: Formation of Insoluble Cuprous Xanthate

In contrast to chalcopyrite, the interaction of this compound with bornite (Cu₅FeS₄) primarily leads to the formation of insoluble cuprous xanthate (CuX). researchgate.netmdpi.comresearchgate.net This has been demonstrated through techniques like atomic force microscopy (AFM) and attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy. mdpi.comresearchgate.net

The formation of cuprous xanthate on bornite is a result of the chemical reaction between the xanthate collector and copper ions on the mineral surface. Bornite is classified as a p-type semiconductor, which favors the formation of metal xanthates over dixanthogen. mdpi.com The resulting cuprous amylxanthate is a stable, solid-like film that strongly adheres to the bornite surface, rendering it hydrophobic. researchgate.netmdpi.comresearchgate.net Studies have shown that this adsorbed layer is not easily removed by rinsing, indicating a strong chemical bond. researchgate.netresearchgate.net

The adsorption mechanism on bornite is noted to be very similar to that on chalcocite, where cuprous xanthate is also the main adsorption product. researchgate.netmdpi.comresearchgate.net

Galena: Ion Exchange, Oxidation to Dixanthogen, and Diffusion

The interaction of this compound with galena (PbS) involves a multi-step process. Initially, an ion exchange mechanism is proposed, where xanthate ions replace hydroxide (B78521) or other species on the oxidized galena surface. tojsat.netscielo.brdergipark.org.tr This is followed by the oxidation of the adsorbed xanthate to form dixanthogen. tojsat.netdergipark.org.trwu.ac.th

Pyrite: Adsorption in Form of Amyl Dixanthogen

The adsorption of this compound on pyrite (FeS₂) primarily occurs in the form of amyl dixanthogen. aimehq.orgjournalssystem.com This is an electrochemical process where xanthate ions are oxidized to dixanthogen at the pyrite surface. uq.edu.au The formation of dixanthogen is responsible for inducing the hydrophobicity necessary for pyrite flotation. tandfonline.com

Infrared spectroscopy studies have confirmed the presence of diamyl dixanthogen on the surface of pyrite after conditioning with this compound. aimehq.org It is generally accepted that dixanthogen renders pyrite hydrophobic by adsorbing onto its surface. journalssystem.com In some systems, particularly in the context of separating pyrite from coal, the dixanthogen is thought to form as an oily substance in surface patches, providing the necessary hydrophobic character for flotation. tandfonline.com

Surface-Induced Hydrophobicity Modifications

The adsorption of this compound and its subsequent reaction products on mineral surfaces fundamentally alters their interfacial properties, most notably inducing hydrophobicity. This change is the cornerstone of the froth flotation process, allowing for the selective separation of valuable minerals from gangue.

The degree of hydrophobicity induced is a function of several factors, including the specific mineral, the concentration of the collector, the pH of the slurry, and the presence of other chemical reagents. nih.govnih.gov For instance, on galena, the hydrophobic flocculation of fine particles is directly correlated with the particle hydrophobicity imparted by PAX adsorption. nih.gov This induced hydrophobicity can lead to the formation of particle aggregates, which can improve the flotation response of fine particles. nih.gov

On chalcopyrite, the formation of oily dixanthogen patches significantly increases the surface hydrophobicity. mdpi.comresearchgate.net The morphological changes of these patches, for example with temperature, can have a more significant impact on hydrophobicity than the total amount of adsorbed species. mdpi.comresearchgate.net

For oxide minerals like malachite, sulfidization is a prerequisite to create a surface that can effectively interact with PAX to form hydrophobic organometallic complexes. researchgate.net The resulting surface displays varying degrees of hydrophobicity depending on the coverage of the collector, which can range from a monolayer to a three-dimensional condensation. researchgate.net

In the case of pyrite, the adsorption of amyl dixanthogen provides the necessary hydrophobic character for its flotation. tandfonline.comtaylorandfrancis.com The surface coverage of the collector can be controlled to achieve a desired level of hydrophobicity. taylorandfrancis.com

The modification of surface hydrophobicity is a dynamic process influenced by the complex interplay of chemical reactions and physical adsorption at the mineral-water interface. Understanding these modifications is key to optimizing mineral separation processes.

Enhancement of Mineral Surface Hydrophobicity by PAX

This compound (PAX) is a prominent collector in the flotation of sulfide minerals, where its primary function is to render the mineral surfaces hydrophobic, thereby facilitating their attachment to air bubbles and subsequent separation. sxzorui.com The adsorption of PAX onto a mineral surface increases its hydrophobicity. jst.go.jp This phenomenon has been observed across various sulfide minerals.

For instance, on chalcopyrite, the addition of PAX leads to a significant increase in the contact angle, a measure of surface hydrophobicity. mdpi.com Even at a concentration of 5 x 10⁻⁵ M PAX, a high contact angle is achieved, and further increases in concentration have minimal additional impact. mdpi.com Longer contact times with the PAX solution can also contribute to enhanced hydrophobicity of the chalcopyrite surface. mdpi.com Similarly, for galena, PAX has been shown to be an effective collector, increasing its surface hydrophobicity. tojsat.net

The mechanism of hydrophobicity enhancement involves the reaction of PAX with the mineral surface to form hydrophobic species. jst.go.jp In the case of copper sulfide and arsenic-bearing copper minerals, PAX reacts to form cuprous amylxanthate and dixanthogen, which are responsible for the increased surface hydrophobicity and improved floatability. jst.go.jp The chemical heterogeneity of sulfide mineral surfaces can lead to a non-uniform adsorption of collectors like PAX, resulting in a heterogeneous distribution of hydrophobic domains on the mineral surface. acs.org

Morphological Changes of Adsorbed Species (e.g., Dixanthogen Patches)

The adsorption of this compound (PAX) on mineral surfaces often leads to the formation of distinct morphological structures, a key example being dixanthogen patches. On the surface of chalcopyrite, the primary hydrophobic species formed from PAX is an oily dixanthogen. mdpi.comresearchgate.net Atomic Force Microscopy (AFM) has been instrumental in visualizing these adsorbed species.

Correlation of Adsorption Products with Semiconductor Type of Sulfide Minerals

Research has established a correlation between the nature of the final adsorption products of xanthates, such as this compound (PAX), and the semiconductor type of the sulfide mineral. mdpi.commdpi.com Sulfide minerals can be classified as either n-type (electron-rich, negatively charged surface) or p-type (electron-deficient, positively charged surface), and this electronic property influences the adsorption mechanism of the collector. nih.govresearchgate.net

On n-type sulfide minerals, the formation of dixanthogen is commonly observed. mdpi.commdpi.com Chalcopyrite is classified as an n-type mineral, and studies have confirmed that dixanthogen is the main adsorption product on its surface when treated with PAX. mdpi.commdpi.com The negatively charged surface of n-type minerals is not conducive to the chemisorption of the anionic xanthate ion; instead, the less-charged dixanthogen can adsorb. nih.govresearchgate.net

Conversely, on p-type sulfide minerals, the adsorption product is typically a metal xanthate. mdpi.commdpi.com Chalcocite and bornite are examples of p-type minerals. mdpi.commdpi.com For chalcocite, PAX adsorbs primarily as insoluble cuprous xanthate, which binds strongly to the mineral surface. mdpi.com This is in contrast to the oily dixanthogen formed on n-type chalcopyrite. mdpi.com The p-type nature of bornite also favors the formation of metal xanthate. mdpi.com

Table 1: Adsorption Products of Xanthates on Different Sulfide Minerals

| Mineral | Semiconductor Type | Primary Adsorption Product |

|---|---|---|

| Chalcopyrite | n-type | Dixanthogen |

| Chalcocite | p-type | Metal Xanthate (Cuprous Xanthate) |

| Bornite | p-type | Metal Xanthate |

Interfacial Interactions in Complex Systems

Effects of Sulfite (B76179) Interaction on PAX Adsorption

The presence of sulfite ions in a flotation system can significantly impact the adsorption of this compound (PAX) on mineral surfaces. Sulfites are often used as depressants for certain sulfide minerals, such as pyrite. mdpi.com The depressing action of sulfite is multifaceted.

One mechanism involves the reaction of sulfite ions with xanthate ions in the solution, which can reduce the concentration of available PAX to adsorb on the mineral surface. researchmap.jp For example, sodium metabisulfite (B1197395) (SMBS) has been shown to react with excess amylxanthate ions in solution. researchmap.jp Furthermore, sulfite can promote the formation of hydrophilic species, such as iron hydroxides, on the mineral surface. icm.edu.pl This is due to the consumption of oxygen by the sulfite, which can alter the surface chemistry and make it less amenable to collector adsorption. icm.edu.pl The formation of a metal sulfite layer on the mineral surface can also inhibit the adsorption of the collector. icm.edu.pl

The depressing effect of sulfite on mineral floatability can be mitigated by the presence of PAX. researchmap.jp However, in systems containing both sulfite and calcium ions, such as when lime is used for pH control, the formation of calcium sulfite on the mineral surface can lead to a significant reduction in recovery, even in the presence of PAX. researchmap.jp

Influence of Seawater Ions on Pyrite Oxidation and Xanthate Adsorption

The use of seawater in flotation processes introduces a complex ionic environment that can influence both mineral oxidation and the adsorption of collectors like this compound (PAX). The various ions present in seawater can interact with mineral surfaces, affecting their properties and their response to flotation reagents. mdpi.com

In the case of pyrite, the cations present in seawater, such as Na+, Mg2+, and Ca2+, can be electrostatically adsorbed onto the negatively charged pyrite surface. mdpi.comresearchgate.net This can lead to the formation of a layer of cations covering the active sites on the pyrite surface, thereby hindering the adsorption of PAX molecules. mdpi.commdpi.com At high salt concentrations, it is expected that PAX molecules may not be able to penetrate this thick cation layer, resulting in little to no adsorption. mdpi.com

Atomic Force Microscopy (AFM) studies have shown that divalent cations like Mg2+ and Ca2+ are particularly influential on the topography of pyrite and the subsequent adsorption of PAX. mdpi.com The presence of these seawater salts can inhibit the typical mechanism of xanthate adsorption and oxidation to dixanthogen. mdpi.com Without the addition of activators or depressants, pyrite recovery is often higher in seawater compared to freshwater, and the presence of salts can favor pyrite recovery. researchgate.net

Table 2: Effect of Seawater Salt Cations on Pyrite

| Cation | Effect on Pyrite Surface | Impact on PAX Adsorption |

|---|---|---|

| Na+, K+, Cs+ | Electrostatic adsorption, covering surface sites | Hampers PAX adsorption |

| Mg2+, Ca2+ | Significant influence on surface topography | Determinant in PAX adsorption, can inhibit formation of dixanthogen |

Applications in Mineral Processing and Separation Technologies

Flotation Collector Performance and Selectivity

Potassium amylxanthate is recognized for its strong collecting power, making it a valuable reagent in the flotation of a wide range of minerals. yxbjtech.comsharkchemicalglobal.comeagleschem.com However, it is also considered a relatively non-selective collector, often requiring the use of depressants to prevent the flotation of unwanted minerals, particularly iron sulfides like pyrite (B73398). yxbjtech.comyxbjtech.comyxbjtech.com

Recovery of Sulfide (B99878) Minerals (e.g., Pyrite, Chalcopyrite)

This compound is frequently employed in the flotation of sulfide minerals. bloomtechz.com It is a common collector for recovering pyrite from coal and iron oxide minerals. taylorandfrancis.com In the flotation of chalcopyrite, the use of PAX significantly improves recovery, which is otherwise kinetically slow. nih.gov Research indicates that at elevated temperatures, the primary hydrophobic species on the chalcopyrite surface when using PAX is oily dixanthogen (B1670794). mdpi.comresearchgate.net The performance of PAX as a collector for chalcopyrite can be enhanced by increasing the temperature within a certain range, leading to increased hydrophobicity and flotation recovery. mdpi.com

Studies have investigated the interaction of PAX with pyrite and talc (B1216), a common gangue mineral. While PAX adsorbs on the pyrite surface, inhibitors like guar (B607891) gum have a strong adsorption capacity on both pyrite and talc surfaces. By adding PAX first, it preferentially adsorbs onto the pyrite, preventing the subsequent adsorption of the inhibitor and allowing for the selective depression of talc. royalsocietypublishing.org

Flotation of Non-Ferrous Metal Minerals (e.g., Copper, Lead, Zinc, Nickel)

PAX is a key collector in the flotation of various non-ferrous metal minerals, including those of copper, lead, zinc, and nickel. sharkchemicalglobal.comeagleschem.comalibaba.com It is widely used for the flotation of copper ores containing these metals. yxbjtech.comyxbjtech.com PAX demonstrates strong collecting capabilities for copper-nickel sulfide ores. yxbjtech.comeagleschem.comcnlitereagent.com It is also utilized in the flotation of zinc ores. yxbjtech.comyxbjtech.commade-in-china.com For the recovery of lead minerals, PAX has been shown to be effective. For instance, in the flotation of galena, a lead sulfide mineral, a concentrate with a high lead content was achieved using PAX. metu.edu.tr

Gold Ore Recovery, including Gold-Containing Pyrite

This compound plays a significant role in the recovery of gold, particularly from gold-containing pyrite. yxbjtech.comcnlitereagent.commdpi.com It is widely used in the flotation of gold and copper ores that contain pyrite. yxbjtech.comyxbjtech.commade-in-china.com The use of PAX can improve the recovery of gold from these types of deposits. yxbjtech.commade-in-china.commade-in-china.com It is considered a good mining reagent for the flotation of gold associated with pyrite. yxbjtech.comyxbjtech.commade-in-china.com However, the presence of high sulfide content in the ore can reduce gold recoveries, as PAX increases the attachment of both gold and the sulfide gangue. scirp.org The use of lime at a pH of 10 can help depress the pyrite and improve gold recovery. scirp.org

Flotation of Oxidized Sulfide and Oxide Ores (e.g., Copper, Lead, Tenorite)

PAX is an effective collector for the flotation of oxidized sulfide ores and certain oxide ores, often after a sulfidization process. yxbjtech.comsharkchemicalglobal.comeagleschem.com It is a good collector for oxidized copper and lead ores when sulfidized with reagents like sodium sulfide or sodium hydrosulfide (B80085). yxbjtech.combloomtechz.comyxbjtech.com For refractory copper-lead oxide ores, PAX can yield satisfactory results. yxbjtech.comyxbjtech.comyxbjtech.commade-in-china.commade-in-china.com

Recent research has explored the use of PAX for the flotation of the copper oxide mineral tenorite without prior sulfidization. uni-augsburg.dezkdx.ch In these studies, tenorite recovery reached approximately 80% at a pH of 10. uni-augsburg.dezkdx.ch This suggests a potential for a more cost-effective and simplified flotation process for certain oxide copper ores. uni-augsburg.dezkdx.ch In tests with another copper oxide ore containing native copper, cuprite, tenorite, and malachite, the copper recovery was found to be directly proportional to the PAX dosage, while the copper grade was inversely proportional up to a certain dosage. researchgate.net

Selective Flotation of Complex Ores (e.g., Copper-Arsenic, Copper-Quartz)

The selective flotation of complex ores presents significant challenges due to the similar surface properties of the constituent minerals. This compound has been investigated in strategies to improve the separation of these ores.

In the case of copper-arsenic ores, where minerals like enargite and chalcopyrite coexist, studies have shown that PAX treatment can improve the recovery of both copper sulfide and arsenic-bearing copper minerals. jst.go.jp Interestingly, arsenic-bearing copper minerals tend to float more rapidly than copper sulfide minerals, offering a basis for selective separation. jst.go.jpresearchgate.net Combining PAX with an oxidation treatment using hydrogen peroxide has been shown to enhance the separation selectivity between copper sulfide and arsenic-bearing copper minerals. jst.go.jp

For the separation of copper minerals from quartz, a common gangue mineral, PAX has demonstrated selective effectiveness. In microflotation experiments with tenorite (a copper oxide) and quartz, PAX addition resulted in high recovery of tenorite while quartz recovery remained negligible under the same conditions. uni-augsburg.dezkdx.ch Binary microflotation tests of tenorite and quartz showed that the recovery of each mineral is influenced by their relative proportions in the feed. uni-augsburg.dezkdx.ch The use of a depressant like sodium silicate (B1173343) can further suppress quartz recovery. uni-augsburg.dezkdx.ch

Process Optimization in Flotation Systems

Optimizing the performance of flotation systems using this compound involves the careful control of various process parameters. These include the dosage of PAX, pH of the pulp, and the use of other reagents like frothers and depressants.

The effectiveness of PAX is influenced by factors such as temperature and the presence of other ions in the process water. researchgate.netresearchgate.net For instance, in chalcopyrite flotation, increasing the temperature can improve the collector's performance. mdpi.comresearchgate.net The sequence of reagent addition is also crucial. In the flotation of pyrite from talc, adding PAX before an inhibitor like guar gum can prevent the inhibitor from depressing the pyrite, thus improving selectivity. royalsocietypublishing.org

The optimization of reagent dosages is a key aspect of process control. For a chalcopyrite ore, the maximum grade and recovery were achieved at a specific dosage of PAX, along with optimized dosages of a frother (pine oil) and a depressant (sodium silicate), and specific conditioning and flotation times at a pH of 10. shahroodut.ac.ir

The table below summarizes the effect of PAX dosage on the grade and recovery of a chalcopyrite ore, illustrating the importance of optimizing collector concentration.

| PAX Dosage (g/t) | Copper Grade (%) | Copper Recovery (%) |

| 100 | 20.5 | 85.2 |

| 200 | 22.1 | 90.5 |

| 300 | 23.5 | 92.1 |

| 400 | 22.8 | 91.8 |

| 500 | 22.3 | 91.5 |

This table is for illustrative purposes and the optimal dosage will vary depending on the specific ore characteristics and processing conditions.

Furthermore, the choice of collector can be tailored to the specific requirements of the flotation process. For instance, PAX can be mixed with other xanthates like potassium ethyl xanthate (PEX) and sodium isopropyl xanthate (SIPX) to create a collector blend that combines the strong collecting power of PAX with the selectivity of the other reagents. yxbjtech.com

Effect of PAX Concentration on Separation Efficiency

The concentration of this compound (PAX) is a critical factor that directly influences the efficiency of mineral separation in froth flotation. The recovery of valuable minerals generally increases with a higher concentration of PAX, up to an optimal point. mdpi.comnih.gov

Research on chalcopyrite flotation has demonstrated that increasing the PAX concentration enhances the hydrophobicity of the mineral surface, which is essential for flotation. mdpi.com For high-purity chalcopyrite particles, a concentration of 5 x 10⁻⁵ M PAX solution was found to be sufficient to achieve good flotation recovery, with further increases having little impact on the final results. mdpi.com However, for more complex ores, the optimal PAX dosage can vary. For instance, in Australian gold operations, PAX dosages can range from 20 g/t to 230 g/t. curtin.edu.au

An excess of the collector can be detrimental to the flotation process. High concentrations of PAX can lead to the formation of a second layer of collector molecules on the mineral surface, with the polar groups oriented towards the solution, which reduces the hydrophobicity and, consequently, the recovery. nih.gov Therefore, determining the optimal PAX concentration is crucial for maximizing mineral recovery while minimizing reagent consumption.

The following table illustrates the effect of PAX concentration on the contact angle of chalcopyrite, a measure of its hydrophobicity.

Table 1: Effect of PAX Concentration on Chalcopyrite Contact Angle at 25°C

| PAX Concentration (M) | Contact Angle (°) after 5 min | Contact Angle (°) after 10 min | Contact Angle (°) after 30 min |

|---|---|---|---|

| 5 x 10⁻⁵ | ~78 | ~80 | ~82 |

| 1 x 10⁻⁴ | ~77 | ~79 | ~81 |

| 5 x 10⁻⁴ | ~79 | ~81 | ~83 |

Data sourced from a study on the effect of temperature on xanthate's performance during chalcopyrite flotation. mdpi.com

Influence of pH on Flotation Performance and Selectivity

The pH of the pulp is a crucial parameter in the flotation process, as it affects the surface properties of minerals and the effectiveness of collectors like this compound (PAX). The optimal pH for flotation with PAX can vary significantly depending on the minerals being separated.

For instance, in the flotation of chalcopyrite, a drastic decrease in recovery is observed at a pH greater than 12. nih.gov This is because at lower pH values, the formation of copper xanthate and dixanthogen on the chalcopyrite surface is favored, rendering it hydrophobic. nih.gov However, at pH levels above 12, hydrophilic species of copper hydroxide (B78521) and iron are more likely to form, which hinders flotation. nih.gov

In the selective flotation of copper-arsenic concentrates, the pH plays a critical role in separating arsenic-bearing copper minerals from copper sulfides. jst.go.jp Studies have shown that increasing the pH from 9 to 10 significantly improves the recovery of arsenic, with a 29% increase observed. jst.go.jp This is attributed to the more rapid adsorption of PAX onto the surface of arsenic-bearing minerals under alkaline conditions. jst.go.jp The separation selectivity of copper sulfide and arsenic-bearing copper minerals using PAX was found to be significantly improved at a pH of 10. jst.go.jpresearchgate.net

The stability of PAX itself is also pH-dependent. The rate of decomposition of xanthates decreases as the pH increases. researchgate.net This means that in more alkaline conditions, PAX remains more stable, which can influence its availability for interaction with mineral surfaces.

The following table summarizes the effect of pH on the recovery of different components in a copper-arsenic concentrate treated with PAX.

Table 2: Effect of pH on Recoveries with 60 g/t PAX

| pH | Total Copper Recovery (%) | Arsenic Recovery (%) | Non-Arsenic Copper Recovery (%) |

|---|---|---|---|

| 9 | ~55 | ~70 | ~48 |

| 10 | ~72 | ~99 | ~65 |

Data sourced from a study on the selective flotation of copper concentrates containing arsenic minerals. jst.go.jp

Temperature Effects on Xanthate Performance and Mineral Floatability

Temperature is a significant but often less controlled parameter in froth flotation that can influence the performance of this compound (PAX) and the floatability of minerals. Generally, an increase in temperature within a certain range can be beneficial for the flotation process. mdpi.comresearchgate.net

Studies on chalcopyrite flotation have shown that increasing the temperature from 25°C to 65°C can enhance the collector's performance by increasing the mineral's hydrophobicity and flotation recovery. mdpi.com This is attributed to the increased surface area fraction of dixanthogen, a hydrophobic species, on the mineral surface at elevated temperatures. mdpi.comresearchgate.net For example, with a PAX concentration of 1 x 10⁻⁴ M, the contact angle on chalcopyrite increased from 77° at 25°C to 93° at 60°C. mdpi.com Similarly, for copper-activated sphalerite and galena conditioned with PAX, the optimal temperature for achieving the largest contact angle (and thus floatability) was found to be in the range of 30–35°C. tandfonline.com

However, the effect of temperature can be complex and mineral-specific. For instance, research on pyrrhotite (B1172379) flotation indicated an increased demand for xanthates with increasing temperature. tandfonline.com Specifically, an increase in pulp temperature from 10°C to 50°C led to a 10% increase in butyl xanthate consumption at pH 10. tandfonline.com For chalcopyrite, the collector consumption increased even more dramatically with temperature. tandfonline.com

The decomposition rate of xanthates is also affected by temperature, with an increase in temperature generally leading to a faster decomposition. researchgate.net This can impact the availability of the collector in the pulp.

The following table presents data on the effect of temperature on the flotation recovery of chalcopyrite.

Table 3: Hallimond Tube Flotation Recovery of Chalcopyrite at Different Temperatures and PAX Concentrations

| PAX Concentration (M) | Recovery (%) at 25°C | Recovery (%) at 40°C | Recovery (%) at 60°C |

|---|---|---|---|

| 0 | 77.97 | 83.03 | 83.44 |

| 5 x 10⁻⁵ | 98.11 | 99.22 | 99.99 |

| 1 x 10⁻⁴ | 97.38 | 98.29 | 99.98 |

| 5 x 10⁻⁴ | 98.10 | 97.99 | 99.97 |

Data sourced from a study on the temperature effect on xanthate's performance during chalcopyrite flotation. researchgate.net

Application of Oxidation Treatments (e.g., H2O2) for Enhanced Selectivity

Oxidation treatments, often employing agents like hydrogen peroxide (H₂O₂), can be utilized to enhance the selectivity of mineral separation during flotation with this compound (PAX). This is particularly relevant in complex ore systems where minerals have similar flotation properties.

The principle behind this approach is the differential oxidation of mineral surfaces. Some minerals are more susceptible to oxidation than others, and the resulting oxidized surface can become hydrophilic, thus depressing their flotation. For example, H₂O₂ has been investigated as a depressant for pyrite (FeS₂) in flotation circuits. bibliotekanauki.pl By oxidizing the pyrite surface, the adsorption of PAX is hindered, leading to its depression while other valuable minerals can be floated. bibliotekanauki.plcetem.gov.br

In the selective flotation of copper-arsenic concentrates, H₂O₂ treatment has been shown to improve the separation of arsenic-bearing copper minerals from copper sulfides. jst.go.jpresearchgate.netresearchgate.net A combination of H₂O₂ treatment and PAX addition at a specific pH can enhance the separation selectivity. jst.go.jpresearchgate.net For instance, a treatment with 0.1 M H₂O₂ followed by the addition of 60 g/t of PAX at pH 9 was found to be optimal for separating copper sulfide and arsenic-bearing copper minerals. jst.go.jp The oxidation treatment can lead to the formation of different oxidation products on the surfaces of various minerals, which in turn affects the adsorption of PAX and their subsequent floatability. researchgate.net

It is important to note that the concentration of the oxidizing agent and the treatment conditions must be carefully controlled. Excessive oxidation can lead to the depression of the valuable mineral as well. For example, in the flotation of galena, an extremely anodic potential created by H₂O₂ can cause the flotability to drop to near zero. scielo.br

The following table shows the effect of H₂O₂ treatment on the separation of copper and arsenic in a flotation process using PAX.

Table 4: Grades of Copper and Arsenic in Tailing after Different Treatments at pH 9

| Treatment | Arsenic Grade in Tailing (%) | Copper Grade in Tailing (%) |

|---|---|---|

| 60 g/t PAX | ~0.18 | ~18.5 |

| 0.1 M H₂O₂ | ~0.17 | ~19.5 |

| 0.1 M H₂O₂ + 60 g/t PAX | ~0.16 | ~20.3 |

Data sourced from a study on the selective flotation of copper concentrates containing arsenic minerals. jst.go.jp

Co-flotation with Other Collectors (e.g., Dithiophosphate, Hydroxamates)

The use of this compound (PAX) in combination with other types of collectors can lead to synergistic effects, improving the recovery and selectivity of mineral flotation. This practice, known as co-flotation, is particularly beneficial for treating complex ores containing both sulfide and oxide minerals, or for enhancing the flotation of specific minerals.

One common combination is the use of PAX with dithiophosphates. Dithiophosphates are another class of thiol collectors that can be more selective than xanthates in certain applications. researchgate.net Mixing PAX with dithiophosphates can create a collector suite that combines the strong collecting power of PAX with the selectivity of the dithiophosphate. yxbjtech.com

For the flotation of mixed copper oxide and sulfide minerals, a combination of PAX and hydroxamate collectors has shown promising results. shahroodut.ac.irresearchgate.netexeter.ac.uk Hydroxamic acids are effective collectors for many oxide minerals, and their use in conjunction with PAX can enable the simultaneous recovery of both sulfide and oxide copper minerals. researchgate.netexeter.ac.uk Studies have demonstrated that the co-adsorption of PAX and hydroxamate on the surface of minerals like malachite can significantly enhance the flotation performance compared to using either collector alone. shahroodut.ac.ir

The synergistic effect of mixed collectors can be attributed to various mechanisms, including the formation of a more stable and hydrophobic adsorbed layer on the mineral surface. scielo.br The choice of co-collector and the ratio of the collectors in the mixture are critical factors that need to be optimized for each specific ore type.

Use of Depressants (e.g., Sodium Silicate, Carboxymethylcellulose) for Gangue Minerals

In froth flotation, depressants are used to selectively inhibit the flotation of unwanted gangue minerals, thereby improving the grade of the final concentrate. When using this compound (PAX) as a collector, which can be relatively unselective, the use of depressants is often essential. yxbjtech.com Common depressants used in conjunction with PAX include sodium silicate and carboxymethylcellulose (CMC).

Sodium silicate is widely used as a depressant for silicate gangue minerals, such as quartz. It functions by adsorbing onto the surface of these minerals, rendering them hydrophilic and preventing the adsorption of the collector. In the flotation of chalcopyrite from pyrite, sodium silicate can be used to depress the pyrite. researchgate.net

Carboxymethylcellulose (CMC) is another effective depressant, particularly for naturally floating gangue minerals like talc and other magnesium silicates. researchgate.net In the flotation of nickel sulfide ores, for example, CMC is used as a depressant for the gangue minerals, allowing for the selective recovery of the valuable nickel sulfides with collectors like PAX. researchgate.net

The effectiveness of a depressant depends on factors such as its dosage, the pH of the pulp, and the specific mineralogy of the ore. The proper selection and application of depressants are crucial for achieving a clean separation and a high-grade concentrate in flotation processes that utilize PAX.

Ion Flotation for Metal Recovery from Aqueous Media

This compound (PAX) is a crucial reagent in the process of ion flotation, a technique used for the recovery of metal ions from dilute aqueous solutions. scielo.org.mxresearchgate.net This process is particularly relevant for treating industrial wastewater and recovering valuable metals from leach liquors. researchgate.net The fundamental principle of ion flotation involves the use of a surfactant, in this case, PAX, to render metal ions hydrophobic, allowing them to be collected by air bubbles and floated to the surface as a froth.

The mechanism involves the formation of a solid colloidal complex between the metal ion and the collector (PAX). scielo.org.mx The efficiency of this process is dependent on several factors, including the concentration of the collector, the pH of the solution, and various hydrodynamic parameters. scielo.org.mxcsic.es

Research has demonstrated the effectiveness of PAX in the recovery of copper ions from aqueous media. Studies have shown that it is possible to recover copper across a wide pH range, from 4.5 to 12, primarily through precipitate flotation. csic.es The collector-to-metal ratio is a critical variable influencing the recovery of copper ions. csic.es However, increasing the concentration of this compound beyond the stoichiometric amount required for the reaction can negatively impact the separation efficiency. scielo.org.mxresearchgate.net

Hydrodynamic conditions within the flotation cell, such as superficial gas and liquid velocities, also play a significant role. scielo.org.mxcsic.es Optimal hydrodynamic conditions, characterized by a homogeneous bubble flux, are essential for efficient ion flotation. scielo.org.mx Studies have shown that recoveries of copper can be significantly improved in multi-stage flotation systems, with efficiencies reaching up to 95% under optimized conditions. scielo.org.mx

Interactive Data Table: Copper Recovery using this compound in Ion Flotation

| Parameter | Condition | Copper Recovery (%) | Reference |

| Flotation System | Single-stage with flat sparger | 58 | scielo.org.mx |

| Flotation System | Single-stage with cylindrical sparger | 66 | scielo.org.mx |

| Flotation System | Multi-stage with flat sparger | 94 | scielo.org.mx |

| Flotation System | Multi-stage with cylindrical sparger | 90 | scielo.org.mx |

| Flotation System | Multi-stage with battery of four spargers | 95 | scielo.org.mx |

Role in Geological Exploration and Mineral Deposit Characterization

This compound (PAX) plays a significant role in various aspects of geological exploration and the characterization of mineral deposits. bloomtechz.com Its primary application in this field is as a collector in the flotation of geological samples, which is a critical step in identifying and quantifying mineral resources. bloomtechz.com

In geochemical exploration, PAX is utilized as a reagent for collecting and analyzing mineral resources within soil, rock, and water samples. bloomtechz.com It forms stable complexes with certain metal elements, which enhances the sensitivity and accuracy of analytical methods used to determine the content and distribution of these elements. bloomtechz.com This information is vital for understanding the formation mechanisms and potential economic value of mineral deposits. bloomtechz.com

The identification of sulfide minerals is another key area where PAX is employed. bloomtechz.com As a potent flotation reagent, it facilitates the separation of sulfide minerals from gangue materials in geological samples. bloomtechz.com This is particularly useful in the study of deposit types, where analyzing the mineral composition and characteristics helps in classifying different types of ore bodies. bloomtechz.com For instance, PAX is used in the selective flotation of sphalerite from complex polymetallic sulfide ores. scielo.org.za

Furthermore, PAX can be used in the pre-treatment of geological samples, specifically in the extraction and analysis of organic matter. bloomtechz.com It also serves a purpose in the calibration of geochemical exploration instruments, ensuring the accuracy of the data collected during exploration activities. bloomtechz.com The compound's ability to form complexes with metals also makes it valuable for the analysis of metal elements in ores and geological samples, contributing to a comprehensive characterization of the mineral deposit. bloomtechz.com

Environmental Behavior and Degradation Studies

Degradation Mechanisms of Potassium Amylxanthate

The degradation of this compound is a multifaceted process involving hydrolysis, oxidation, and other chemical transformations. au.dkmdpi.com The stability of PAX is highly dependent on the surrounding environmental conditions. wikipedia.org In aqueous environments, it undergoes a series of decomposition reactions. mdpi.com

Several key factors govern the rate at which this compound degrades in the environment. These include the pH of the medium, temperature, and the presence of oxidizing agents and certain metal ions. au.dkiwaponline.com